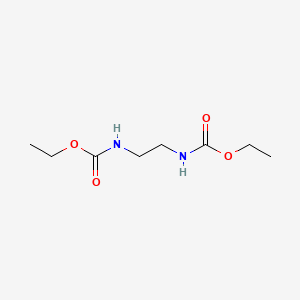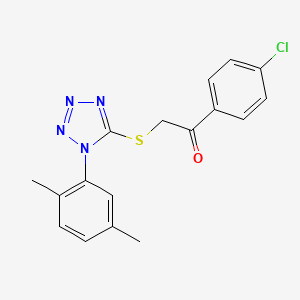
1,5-Methanopentalen-1(2H)-ol, hexahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Methanopentalen-1(2H)-ol, hexahydro- is a bicyclic organic compound characterized by its unique structure, which includes a methano bridge and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Methanopentalen-1(2H)-ol, hexahydro- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and formaldehyde.
Cyclization: The key step involves the cyclization of these starting materials under acidic conditions to form the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of 1,5-Methanopentalen-1(2H)-ol, hexahydro- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Methanopentalen-1(2H)-ol, hexahydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, amines, or other substituted derivatives.
Aplicaciones Científicas De Investigación
1,5-Methanopentalen-1(2H)-ol, hexahydro- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of new materials with unique properties, such as non-linear optical materials.
Mecanismo De Acción
The mechanism of action of 1,5-Methanopentalen-1(2H)-ol, hexahydro- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the bicyclic structure can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Methanoazocino[4,3-b]indole: This compound shares a similar bicyclic structure but includes an indole moiety.
Hexahydro-1,5-methanoazocino[4,3-b]indole: Another related compound with a similar core structure but different functional groups.
Uniqueness
1,5-Methanopentalen-1(2H)-ol, hexahydro- is unique due to its specific combination of a methano bridge and a hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
111457-85-3 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
tricyclo[4.2.1.03,7]nonan-3-ol |
InChI |
InChI=1S/C9H14O/c10-9-2-1-7-3-6(5-9)4-8(7)9/h6-8,10H,1-5H2 |
Clave InChI |
VCEPCSVFFOPLEK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC3CC1C2C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11969703.png)
![N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11969713.png)


![[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11969724.png)




![(5Z)-3-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969744.png)

